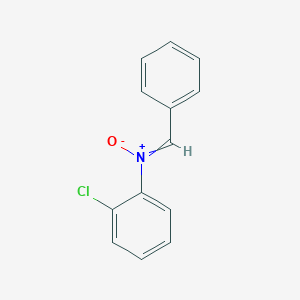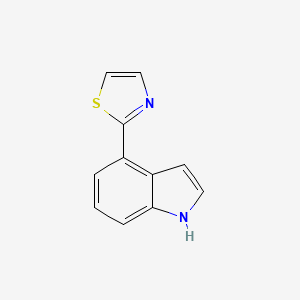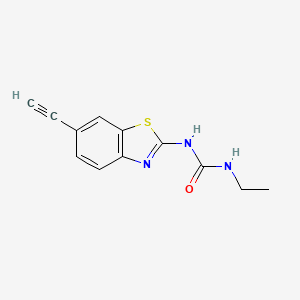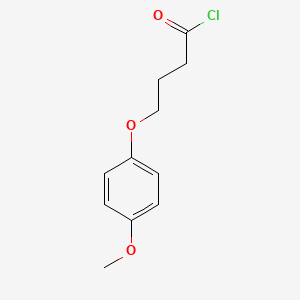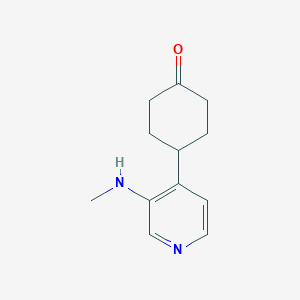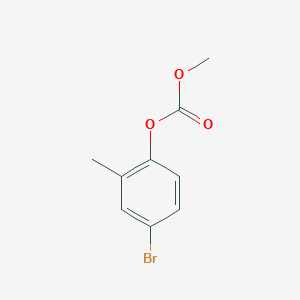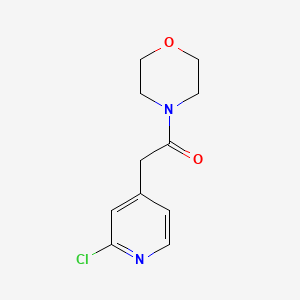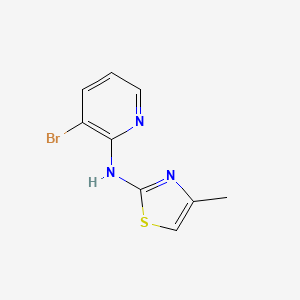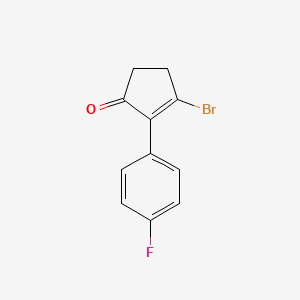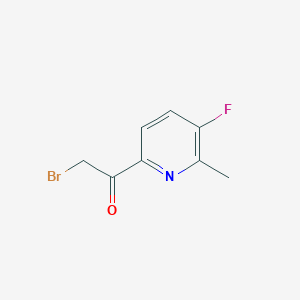
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone typically involves the bromination of 1-(5-fluoro-6-methylpyridin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(5-fluoro-6-methylpyridin-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of functionalized polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(5-chloro-6-methylpyridin-2-yl)ethanone
- 2-Bromo-1-(5-fluoro-4-methylpyridin-2-yl)ethanone
- 2-Bromo-1-(5-fluoro-6-ethylpyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties to the compound, influencing its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-5-6(10)2-3-7(11-5)8(12)4-9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
KNLPUPUSHJCMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C(=O)CBr)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Tert-butyl-10-(methoxymethyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8400545.png)
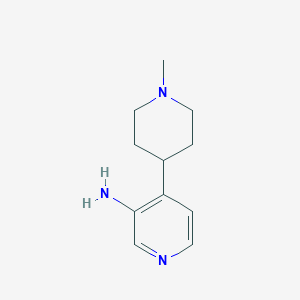

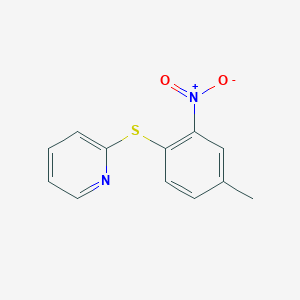
![(5-Chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B8400568.png)
